Benzenecarboximidamide, 4,4'-methylenebis-
Description
Contextualization of the Amidino Group in Contemporary Chemical Science
The amidine functional group, characterized by the -C(=NH)NH2 moiety, is a critical structural element in medicinal chemistry and materials science. nih.gov Amidines are recognized as one of the strongest organic bases, a property stemming from the resonance stabilization of their protonated form, the amidinium cation. semanticscholar.org This high basicity allows them to participate in strong hydrogen bonding and ionic interactions, which is fundamental to their role in molecular recognition. semanticscholar.org
In the realm of chemical biology, the amidino group is a key pharmacophore in a multitude of therapeutic agents, including antimicrobials, anticoagulants, and enzyme inhibitors. chemrxiv.org Their ability to mimic protonated arginine residues allows them to bind to the active sites of enzymes such as serine proteases. spectrabase.com Beyond medicine, amidines are versatile building blocks in the synthesis of nitrogen-containing heterocycles and serve as ligands in coordination chemistry. semanticscholar.orgsemanticscholar.org
Significance of Methylene-Bridged Aromatic Systems in Molecular Design
Methylene-bridged aromatic systems are a common structural motif in organic chemistry, offering a blend of structural rigidity and conformational flexibility. The methylene (B1212753) linker (-CH2-) separates two aromatic rings, allowing for a degree of rotational freedom that is not present in directly linked biaryl systems. This has significant implications for the three-dimensional structure of the molecule and its ability to interact with other molecules.
In materials science, this structural unit can be incorporated into polymers to influence their thermal and mechanical properties. The methylene bridge can disrupt the planarity of the aromatic systems, which can in turn affect the packing of polymer chains and the resulting material properties. Furthermore, the synthesis of methylene-bridged polycyclic aromatic hydrocarbons is an area of active research. rsc.org
Historical Development of Sophisticated Synthetic Approaches to Symmetrical Bis-Functionalized Compounds
The synthesis of symmetrical bis-functionalized compounds like Benzenecarboximidamide, 4,4'-methylenebis- has evolved over time, with the Pinner reaction being a historically significant and still relevant method. wikipedia.org First described by Adolf Pinner in 1877, this reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, often referred to as a Pinner salt. wikipedia.orgnih.gov This intermediate can then be reacted with ammonia (B1221849) or an amine to yield an amidine. wikipedia.org
For the synthesis of bis-amidines from bis-nitriles, the Pinner reaction provides a classical and effective route. nrochemistry.com The general approach for Benzenecarboximidamide, 4,4'-methylenebis- would start from 4,4'-methylenedibenzonitrile (B84387). This precursor is treated with an alcohol in the presence of a strong acid (like HCl) to form the bis-imidate, which is then ammonolyzed to give the final bis-amidine product.
Over the years, variations and improvements to this method have been developed, including the use of different acid catalysts and reaction conditions to improve yields and substrate scope. nih.gov Lewis acid-promoted versions of the Pinner reaction have also been explored as a milder alternative to the traditional use of strong Brønsted acids. nih.gov
Current Paradigms in the Investigation of Ligand-Macromolecule Recognition Beyond Therapeutic Modalities
While much of the research on bis-amidines has been driven by their therapeutic potential, there is a growing interest in their application in other areas of macromolecular recognition. The ability of the bis-amidinium form of these molecules to engage in strong and directional hydrogen bonding makes them excellent candidates for the recognition of anionic species.
Recent studies have shown that rigid bis-amidinium compounds can act as selective precipitants for specific anions, such as sulfate, from aqueous solutions. wikipedia.orgrsc.org This has potential applications in water purification and environmental remediation. The design of synthetic receptors for anions is a significant area of supramolecular chemistry, and the bis-amidine framework provides a robust scaffold for the development of such receptors. wikipedia.orgrsc.org
Furthermore, bis-amidines are being investigated as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the amidine groups can coordinate to metal ions, leading to the formation of extended, well-defined structures with potential applications in catalysis, gas storage, and sensing.
Identification of Knowledge Gaps and Strategic Directions for Future Scholarly Inquiry
Despite the established utility of the bis-amidino framework and methylene-bridged aromatic systems, several knowledge gaps remain, presenting opportunities for future research.
Detailed Physicochemical Characterization: For many specific compounds like Benzenecarboximidamide, 4,4'-methylenebis-, detailed experimental data on solid-state structure, conformational dynamics, and a comprehensive spectroscopic database are not readily available in the public domain. A systematic characterization of a series of such compounds would be invaluable for computational modeling and structure-property relationship studies.
Exploring Non-therapeutic Applications: The potential of methylene-bridged bis-amidines in materials science is an area that warrants further investigation. Their use as monomers for the synthesis of novel polymers, as building blocks for functional materials with specific optical or electronic properties, or as components of supramolecular gels could be explored.
Advanced Synthetic Methodologies: While the Pinner reaction is a reliable method, the development of more sustainable and atom-economical synthetic routes to symmetrical bis-amidines remains a goal. This could include catalytic methods that avoid the use of stoichiometric strong acids.
Supramolecular Chemistry and Anion Recognition: The design and synthesis of more sophisticated bis-amidinium receptors for the selective recognition of environmentally or biologically important anions is a promising avenue for future research. Understanding the subtle interplay of linker flexibility and the preorganization of the binding sites is crucial for achieving high selectivity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63690-09-5 |
|---|---|
Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-[(4-carbamimidoylphenyl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C15H16N4/c16-14(17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(18)19/h1-8H,9H2,(H3,16,17)(H3,18,19) |
InChI Key |
FTMSARBDCMBEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(=N)N)C(=N)N |
Origin of Product |
United States |
Advanced Synthetic Strategies and Mechanistic Elucidation of Formation Pathways
Chemo- and Regioselective Methodologies for the Construction of the 4,4'-Methylenebis- Architecture
The precise assembly of the 4,4'-methylenebis(benzenecarboximidamide) structure hinges on methodologies that can control both the chemical transformations (chemoselectivity) and their orientation (regioselectivity). The primary goals are to efficiently form the central methylene (B1212753) bridge connecting the two phenyl rings at the para positions and to introduce the amidine groups without undesirable side reactions.
Exploration of Optimized Condensation and Coupling Reactions
The construction of the diphenylmethane (B89790) core is a critical step. This can be achieved through either condensation or cross-coupling reactions, followed by the formation of the amidine groups.
Condensation Reactions: A primary route involves the acid-catalyzed condensation of a substituted benzene (B151609) with a formaldehyde (B43269) equivalent. wikipedia.org For instance, two molecules of benzonitrile (B105546) can react with formaldehyde or paraformaldehyde under strong acid conditions (e.g., sulfuric acid). This electrophilic aromatic substitution proceeds by protonation of formaldehyde to form a highly reactive electrophile, +CH2OH, which then attacks the electron-rich para position of the benzonitrile ring. wikipedia.orgstackexchange.com A second benzonitrile molecule then attacks the resulting benzyl (B1604629) alcohol intermediate to form the methylene bridge. acs.org Optimization of this reaction involves controlling temperature and the ratio of reactants to prevent polysubstitution and polymerization.
A typical reaction sequence is as follows:
Methylene Bridge Formation: Reaction of excess benzonitrile with formaldehyde in the presence of a strong acid catalyst to yield 4,4'-methylenedibenzonitrile (B84387).
Amidine Formation: Conversion of the resulting bis-nitrile into the bis-amidine. A classic and effective method is the Pinner reaction . organic-chemistry.orglookchem.com This involves treating the bis-nitrile with an anhydrous alcohol (e.g., ethanol) and dry hydrogen chloride gas. This forms an intermediate imidate salt (Pinner salt), which is then treated with ammonia (B1221849) to yield the final bis-amidine product. lookchem.comresearchgate.net
Cross-Coupling Reactions: Modern synthetic chemistry offers powerful cross-coupling methods for forming carbon-carbon bonds. nobelprize.org A strategy employing a Suzuki or Stille coupling could be envisaged for constructing the 4,4'-methylenebis- framework. nih.govlibretexts.org This approach offers high functional group tolerance but involves more steps.
A plausible Suzuki coupling route could involve:
Synthesis of 4-cyanophenylboronic acid and 4-bromobenzyl bromide.
Palladium-catalyzed Suzuki coupling of these two fragments to form 4'-bromo-4-cyanodiphenylmethane.
A second coupling reaction or functional group manipulation to introduce the second cyano group, followed by the Pinner reaction to form the bis-amidine.
While more complex, cross-coupling reactions provide a modular approach, allowing for the synthesis of diverse analogues by varying the coupling partners. libretexts.org
| Synthetic Route | Key Reaction Type | Starting Materials | Intermediate | Advantages | Disadvantages |
| Route 1 | Condensation & Pinner Reaction | Benzonitrile, Formaldehyde, HCl, NH3 | 4,4'-Methylenedibenzonitrile | High atom economy, fewer steps | Harsh acidic conditions, potential for side products |
| Route 2 | Suzuki Cross-Coupling | 4-Cyanophenylboronic acid, 4-Bromobenzyl bromide | 4'-Bromo-4-cyanodiphenylmethane | High functional group tolerance, modularity | Multi-step synthesis, use of expensive catalysts |
Investigation of Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is crucial for enhancing the efficiency, selectivity, and sustainability of the synthesis of Benzenecarboximidamide, 4,4'-methylenebis-. Catalysts can be employed in both the formation of the methylene bridge and the conversion of nitriles to amidines.
Catalysis in Methylene Bridge Formation: The Friedel-Crafts type alkylation to form the methylene bridge is traditionally catalyzed by strong Brønsted acids like H2SO4 or Lewis acids such as AlCl3. acs.orgacs.org However, these can lead to undesired byproducts. Modern approaches may utilize solid acid catalysts or milder Lewis acids to improve regioselectivity and ease of purification. For example, catalyst systems involving TiCl4 have been shown to be effective in Friedel-Crafts acylation, a related reaction, which can be followed by reduction to form the diarylmethane structure. acs.org Furthermore, cooperative catalysis using a Brønsted acid like p-toluenesulfonic acid (pTSA) activated by a hydrogen-bond donor like hexafluoroisopropanol (HFIP) can enable reactions even with less reactive arenes. chemrxiv.org
Catalysis in Amidine Synthesis: The Pinner reaction, while effective, requires stoichiometric amounts of acid. Catalytic methods for the conversion of nitriles to amidines are highly desirable.
Lewis Acid Catalysis: Ytterbium amides have been shown to catalyze the addition of amines to nitriles, providing monosubstituted amidines under solvent-free conditions. organic-chemistry.org
Transition Metal Catalysis: Palladium-catalyzed N-arylation of amidines is a known process, suggesting the potential for integrated coupling-amidation sequences. organic-chemistry.org Rhodium-based catalysts supported on ionic liquids have also been developed for the hydrogenation of benzamidoximes (derived from benzonitriles) to form benzamidines, offering a green and efficient alternative. google.com
| Reaction Step | Catalyst Type | Example Catalyst | Function | Key Outcome |
| Methylene Bridge Formation | Brønsted Acid | p-Toluenesulfonic acid (pTSA) / HFIP | Activates formaldehyde for electrophilic attack | Enables reaction with less activated arenes. chemrxiv.org |
| Methylene Bridge Formation | Lewis Acid | TiCl4 | Facilitates Friedel-Crafts acylation (precursor step) | Cleaner reaction profile than AlCl3. acs.org |
| Amidine Synthesis | Transition Metal | Ionic Liquid-supported Rh(0) | Catalyzes hydrogenation of amidoxime (B1450833) intermediate | High activity and catalyst recyclability. google.com |
| Amidine Synthesis | Lanthanide | Ytterbium amides | Catalyzes direct addition of amines to nitriles | Good to excellent yields under mild conditions. organic-chemistry.org |
| C-C Bond Formation | Transition Metal | Palladium complexes (e.g., Pd(PPh3)4) | Catalyzes Suzuki or Stille cross-coupling | Forms C-C bonds with high specificity. nobelprize.orgnih.govlibretexts.org |
Multicomponent Reaction Approaches to Bis-Amidines
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of each, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. cornell.edunih.gov While a direct MCR for Benzenecarboximidamide, 4,4'-methylenebis- is not established, a hypothetical strategy can be designed based on known MCRs that form amidines.
A plausible approach could be a modification of the Ugi reaction or a related isocyanide-based MCR. beilstein-journals.org The classic Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To construct a bis-amidine, one could envision using a dialdehyde (B1249045) or diamine as a central scaffold.
Hypothetical MCR Strategy: A potential three-component reaction could involve a bifunctional building block, such as 4,4'-diaminodiphenylmethane, reacting with two equivalents of an isocyanide and a suitable nucleophile in the presence of a catalyst. For instance, an iodine-catalyzed three-component coupling of an amine, aldehyde, and isocyanide is known to produce α-amino amidines. beilstein-journals.org Adapting this to a bis-structure could involve:
Components: 4,4'-diaminodiphenylmethane, two equivalents of an isocyanide (e.g., tert-butyl isocyanide), and two equivalents of an aldehyde.
Catalyst: A Lewis acid or a catalyst like molecular iodine. beilstein-journals.org
Process: The reaction would proceed through the in-situ formation of a bis-imine from the diamine and aldehyde, followed by nucleophilic attack of the isocyanide and subsequent rearrangement to form the bis-amidine structure.
| MCR Approach | Core Reaction | Key Components for Bis-Structure | Potential Catalyst | Advantages |
| Modified Ugi-type Reaction | Isocyanide-based coupling | 4,4'-Diaminodiphenylmethane (diamine), Formaldehyde (aldehyde), Isocyanide | Molecular Iodine (I2) | High atom economy, rapid assembly of complex structure. beilstein-journals.orgchemrxiv.org |
| Metal-Free Enamine-Azide Coupling | Enamine formation and coupling | 4,4'-Methylenebis(aniline) (amine), a suitable ketone, an azide | None (metal-free) | Access to diverse structures, mild conditions. nih.gov |
Detailed Studies of Reaction Mechanisms in the Synthesis of the Methylene Bridge and Amidine Moieties
Understanding the reaction mechanisms at a molecular level is fundamental to optimizing synthetic routes. This involves analyzing the transition states, mapping the energy landscape, and quantifying the influence of reaction conditions such as the solvent.
Transition State Analysis and Energy Landscape Mapping
While specific computational studies for Benzenecarboximidamide, 4,4'-methylenebis- are not widely available, the mechanisms of the core reactions are well-understood, allowing for a detailed analysis of their transition states and energy profiles. The energy landscape perspective helps visualize the reaction pathway, identifying intermediates and the energy barriers that separate them. nih.govresearchgate.netnih.govresearchgate.net
Mechanism of Methylene Bridge Formation (Electrophilic Aromatic Substitution): This reaction proceeds via the formation of a cyclohexadienyl cation, also known as an arenium ion or σ-complex. wikipedia.org
Electrophile Generation: Formaldehyde is protonated by a strong acid to form [CH2OH]+, a potent electrophile.
First Substitution (Rate-Determining Step): The π-system of a benzonitrile molecule attacks the electrophile. The transition state for this step involves the partial formation of a C-C bond and the delocalization of the positive charge across the aromatic ring. This σ-complex is a true intermediate residing in a local minimum on the potential energy surface. quora.com
Rearomatization: The σ-complex loses a proton to restore aromaticity, forming 4-(hydroxymethyl)benzonitrile.
Second Substitution: The resulting benzyl alcohol is protonated and loses water to form a benzyl cation, [Ar-CH2]+. This cation is then attacked by a second benzonitrile molecule, proceeding through a similar transition state and σ-complex to yield the final 4,4'-methylenedibenzonitrile.
Mechanism of Amidine Formation (Pinner Reaction):
Nitrile Protonation: The nitrile nitrogen is protonated by HCl.
Nucleophilic Attack: An alcohol molecule attacks the nitrile carbon, forming a protonated imidate. The transition state involves the approach of the alcohol oxygen to the sp-hybridized carbon.
Imidate Formation: Deprotonation yields the neutral imidate.
Ammonolysis: The imidate reacts with ammonia. The nitrogen of ammonia attacks the imidate carbon, leading to a tetrahedral intermediate. This intermediate then eliminates a molecule of alcohol to form the protonated amidine, which is finally deprotonated to give the neutral product.
Solvent Effects on Reaction Kinetics and Thermodynamics
The choice of solvent can dramatically influence reaction rates and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states. nih.govacs.org
For Methylene Bridge Formation: This electrophilic aromatic substitution involves the formation of charged intermediates (the σ-complex).
Kinetics: Polar solvents are generally favored as they can stabilize the polar, charged transition state leading to the σ-complex, thereby lowering the activation energy and increasing the reaction rate. quora.com However, highly nucleophilic or basic solvents can interfere with the acid catalyst or the electrophile. Therefore, polar, non-nucleophilic solvents like nitromethane (B149229) or sulfolane (B150427) are often ideal for kinetic studies. libretexts.org
Thermodynamics: The stability of the arenium ion intermediate is enhanced in polar solvents, which can shift the equilibrium towards its formation.
For Amidine Formation (Pinner Reaction): This reaction is typically conducted in an excess of the reactant alcohol, which also serves as the solvent.
Kinetics: The reaction requires anhydrous conditions, as water would hydrolyze the nitrile or the imidate intermediate to an amide. The alcohol solvent participates directly in the reaction. The rate is dependent on the concentration of the acid catalyst and the nucleophilicity of the alcohol.
Thermodynamics: The formation of the Pinner salt (imidate hydrochloride) is often an equilibrium process. The salt frequently precipitates from the reaction mixture, driving the reaction to completion. The subsequent ammonolysis step is typically irreversible.
The influence of a solvent on a reaction's rate constant can be understood by considering how it solvates the reactants versus the transition state. Reactions that proceed through a more polar or charged transition state than the reactants are accelerated by more polar solvents. nih.gov Conversely, if the reactants are more strongly solvated than the transition state, a polar solvent may decrease the reaction rate. nih.gov
| Reaction Step | Solvent Property | Effect on Reaction Rate | Rationale |
| Methylene Bridge Formation | High Polarity / Dielectric Constant | Increase | Stabilizes the polar transition state and the charged σ-complex intermediate. quora.com |
| Methylene Bridge Formation | Hydrogen Bond Donor (protic) | Can vary | May stabilize the σ-complex but can also solvate the nucleophile, potentially slowing the reaction. nih.gov |
| Pinner Reaction (Imidate Formation) | Anhydrous Alcohol | Required | Acts as both reactant and solvent; prevents hydrolysis of intermediates. organic-chemistry.org |
| Ammonolysis | Aprotic Polar (e.g., Dioxane) | May be used | Can help solubilize the intermediate Pinner salt for reaction with ammonia. |
Isotopic Labeling Studies for Pathway Confirmation
Isotopic labeling is a powerful technique used to trace the pathways of atoms and molecules through chemical reactions, providing definitive evidence for proposed reaction mechanisms. semanticscholar.orgnih.gov By replacing an atom with its heavier, non-radioactive isotope (like ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can follow the labeled atom's journey from reactant to product using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This methodology is indispensable for confirming the sequence of bond-forming and bond-breaking events in a synthetic pathway. researchgate.net
While specific isotopic labeling studies confirming the formation pathway of Benzenecarboximidamide, 4,4'-methylenebis- are not extensively detailed in publicly available literature, the principles of such an investigation can be outlined based on its common synthesis routes. A primary route to this compound is the Pinner reaction, starting from 4,4'-methylenedibenzonitrile.
A hypothetical isotopic labeling study to confirm this pathway could involve the following steps:
Synthesis of Labeled Precursor: 4,4'-methylenedibenzonitrile could be synthesized using a ¹³C-labeled methylene source (e.g., ¹³CH₂Cl₂) to label the bridging carbon atom. Alternatively, the nitrile groups could be labeled using Na¹³CN.
Amidination Reaction: The labeled dinitrile would then be subjected to the conditions of the Pinner reaction (e.g., treatment with HCl in ethanol (B145695) followed by ammonia).
Product Analysis: The resulting Benzenecarboximidamide, 4,4'-methylenebis- would be analyzed by ¹³C NMR and Mass Spectrometry. The location of the ¹³C label in the final product would confirm whether the carbon skeleton rearranged during the reaction. For instance, a ¹³C label in the methylene bridge should remain at that position, confirming the integrity of the central linker throughout the transformation.
Similarly, using ¹⁵N-labeled ammonia (¹⁵NH₃) in the final step would result in a product with ¹⁵N-labeled amidine groups. This would allow researchers to confirm that the nitrogen atoms from ammonia are incorporated into the final amidine functional groups, a key tenet of the proposed mechanism. Such studies provide unambiguous evidence that is often difficult to obtain through kinetic or computational methods alone. nih.govacs.org
Derivatization and Functionalization Beyond Core Synthesis
Beyond the initial synthesis of the core structure of Benzenecarboximidamide, 4,4'-methylenebis-, its derivatization and functionalization are crucial for tailoring its properties for specific applications. These modifications can alter its chemical reactivity, biological activity, and material properties.
Strategies for Modulating Amidine Reactivity Through Substituent Variation
The reactivity of the amidine groups is central to the chemical behavior of Benzenecarboximidamide, 4,4'-methylenebis-. The amidine moiety is a strong base and a potent nucleophile, properties that can be finely tuned by introducing substituents onto the benzene rings. The electronic nature of these substituents directly influences the electron density on the amidine nitrogen atoms. escholarship.org
Kinetic studies on substituted benzamidines in reactions with electrophiles have demonstrated a clear relationship between the substituent's electronic properties and the amidine's nucleophilic reactivity. acs.orgescholarship.org This relationship can be quantified using a Hammett plot, which correlates reaction rates with substituent constants (σ).
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring through resonance or inductive effects. This increased density is relayed to the amidine group, enhancing its basicity and nucleophilicity, thereby accelerating its reactions with electrophiles. escholarship.org
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring. This effect reduces the electron density on the amidine nitrogens, decreasing their basicity and nucleophilicity, which slows the reaction rate. escholarship.org
The following interactive table summarizes the qualitative and quantitative effects of various para-substituents on the reactivity of a benzamidine (B55565) system, based on principles derived from Hammett analysis. escholarship.org
| Substituent (X) | Substituent Type | Hammett Constant (σₚ) | Relative Reaction Rate | Effect on Amidine Reactivity |
| -OCH₃ | Strong EDG | -0.27 | Fastest | Increased Nucleophilicity |
| -CH₃ | Weak EDG | -0.17 | Faster | Increased Nucleophilicity |
| -H | Neutral | 0.00 | Reference | Baseline Reactivity |
| -Cl | Weak EWG | 0.23 | Slower | Decreased Nucleophilicity |
| -CN | Strong EWG | 0.66 | Slowest | Decreased Nucleophilicity |
This data is illustrative of the general principles of substituent effects on benzamidine reactivity.
These strategies allow for the rational design of derivatives with tailored reactivity for applications in catalysis, synthesis of heterocyclic compounds, or as ligands for metal complexes. semanticscholar.orgresearchgate.net
Stereochemical Control in the Formation of Analogs (if applicable)
For the parent molecule, Benzenecarboximidamide, 4,4'-methylenebis-, stereochemical control is not a factor in its synthesis as the molecule is achiral and possesses no stereocenters.
However, stereochemistry becomes a critical consideration in the synthesis of certain analogs where chiral centers are introduced. This could be achieved through several strategies:
Modification of the Methylene Bridge: Replacing one of the bridge protons with a substituent (e.g., a methyl or phenyl group) would create a chiral center.
Introduction of Chiral Substituents: Attaching chiral auxiliaries or substituents to the benzene rings.
In such cases, achieving stereochemical control would require the use of asymmetric synthesis methodologies. This might involve employing chiral catalysts, reagents, or starting materials to selectively produce one enantiomer or diastereomer over another. The specific stereoisomer produced can have profoundly different biological activity or material properties, making stereochemical control paramount in the development of advanced functional analogs. While directly analogous studies are not prominent, the principles of stereocontrol are well-established in the synthesis of complex organic molecules. nih.gov
Development of Diverse Analogs for Structure-Activity Relationship Investigations (SAR) from a Mechanistic Perspective
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and materials science. nih.govsemanticscholar.org They involve synthesizing a library of analogous compounds and evaluating them for a specific biological or physical property to understand which parts of the molecule are key to its function. nanobioletters.comresearchgate.net For Benzenecarboximidamide, 4,4'-methylenebis-, a mechanistic approach to SAR would involve creating analogs that systematically probe key molecular interactions.
Diverse analogs could be developed by modifying three main components of the molecule:
The Amidine Termini:
N-Substitution: Alkylating or arylating the amidine nitrogen atoms would explore the role of hydrogen bond donation and steric hindrance at the binding site of a biological target.
Cyclization: Converting the acyclic amidine into a cyclic system (e.g., an imidazoline) would restrict conformational flexibility and alter basicity.
The Aryl Scaffolds:
Electronic Modification: Introducing the EDGs and EWGs discussed previously would modulate the electronic character and potential for polar interactions like hydrogen bonding or π-π stacking. researchgate.netresearchgate.net
The Methylene Linker:
Length and Flexibility: Replacing the -CH₂- group with longer alkyl chains (-CH₂-CH₂-), more rigid linkers (e.g., vinylene -CH=CH-), or flexible linkers (e.g., ether -O-) would systematically vary the distance and relative orientation between the two benzamidine units.
By correlating these specific structural changes with changes in activity, a detailed pharmacophore or material-property model can be constructed. This model provides a mechanistic understanding of how the molecule's structure dictates its function, guiding the design of next-generation compounds with enhanced potency, selectivity, or desired physical properties.
Molecular Recognition and Interaction Mechanisms with Macromolecular Systems
Fundamental Principles Governing Amidino-Macromolecule Interactions
The binding of Benzenecarboximidamide, 4,4'-methylenebis- to its macromolecular partners is a sophisticated process dictated by a combination of non-covalent forces. The dicationic and aromatic nature of the molecule allows for a synergistic interplay of electrostatic, hydrogen bonding, and hydrophobic interactions, which collectively contribute to the stability and specificity of the resulting complex.
Electrostatic and Hydrogen Bonding Contributions to Binding
The primary driving forces for the initial association of Benzenecarboximidamide, 4,4'-methylenebis- with a macromolecular target are often electrostatic interactions. The two positively charged amidinium groups are potent electrophiles that can form strong salt bridges with negatively charged residues on the surface of a protein, such as aspartate and glutamate, or with the phosphate (B84403) backbone of nucleic acids. These long-range electrostatic attractions serve to orient the ligand within the binding site, setting the stage for more specific, short-range interactions.
Once in proximity, the amidinium groups act as excellent hydrogen bond donors. The N-H protons can form multiple hydrogen bonds with suitable acceptor atoms, such as oxygen and nitrogen, present in the side chains of amino acids like aspartate, glutamate, glutamine, and asparagine, or the carbonyl groups of the peptide backbone. These directional hydrogen bonds are crucial for high-affinity binding and contribute significantly to the specificity of the interaction. The geometry of the binding pocket must be complementary to the spatial arrangement of the amidinium groups to maximize these favorable interactions.
Hydrophobic Interactions and Conformational Adaptation
The flexibility of the methylene (B1212753) linker allows for a degree of conformational adaptation upon binding. This means that the molecule is not rigid and can adjust its conformation to fit optimally into the binding site of a macromolecule. This "induced fit" can lead to the formation of a more stable complex than would be possible with a rigid ligand. The ability of the two benzamidine (B55565) moieties to rotate and orient themselves independently allows for the molecule to engage with binding pockets of varying shapes and sizes, potentially leading to interactions with a broader range of macromolecular targets.
Influence of the Solvent Environment on Recognition Fidelity
The solvent, typically water in biological systems, plays a critical role in mediating the interaction between Benzenecarboximidamide, 4,4'-methylenebis- and its macromolecular target. Water molecules form hydration shells around both the ligand and the macromolecule prior to binding. The displacement of these ordered water molecules from the binding interface upon complex formation is a key thermodynamic driver of the binding process, contributing favorably to the entropy of the system.
Biophysical Characterization of Ligand-Target Complex Formation (Excluding Efficacy/Clinical Outcomes)
Kinetic Parameters of Association and Dissociation
The kinetics of binding describe how quickly a ligand binds to its target (association rate constant, k_on) and how long the complex remains intact before dissociating (dissociation rate constant, k_off). These parameters are crucial for understanding the dynamic nature of the interaction. A high association rate allows for rapid binding, while a low dissociation rate leads to a long-lasting complex. The ratio of these two rates (k_off/k_on) defines the equilibrium dissociation constant (K_d), a measure of binding affinity.
Table 1: Illustrative Kinetic Parameters for the Binding of a Bis-benzamidine Derivative to a Serine Protease
| Parameter | Value | Unit |
| Association Rate Constant (k_on) | 1.5 x 10^6 | M⁻¹s⁻¹ |
| Dissociation Rate Constant (k_off) | 3.0 x 10⁻³ | s⁻¹ |
| Equilibrium Dissociation Constant (K_d) | 2.0 | nM |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the typical range of kinetic parameters for high-affinity protein-ligand interactions.
Thermodynamic Characterization of Binding Enthalpy and Entropy
Isothermal titration calorimetry (ITC) is a powerful technique used to determine the thermodynamic profile of a binding interaction. By measuring the heat changes that occur upon complex formation, ITC can directly provide the binding enthalpy (ΔH) and the binding affinity (K_a = 1/K_d), from which the Gibbs free energy (ΔG) and the binding entropy (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS.
A negative ΔH indicates that the binding is enthalpically driven, typically due to the formation of favorable hydrogen bonds and van der Waals interactions. A positive TΔS indicates that the binding is entropically driven, often due to the release of ordered water molecules from the binding interface (the hydrophobic effect). The thermodynamic signature of a binding event provides valuable insights into the nature of the forces driving the interaction. For instance, the binding of benzamidine derivatives to serine proteases is often characterized by a favorable enthalpic contribution, reflecting the strong hydrogen bonds formed in the binding pocket.
Table 2: Illustrative Thermodynamic Parameters for the Binding of a Benzamidine Derivative to Trypsin
| Parameter | Value | Unit |
| Binding Enthalpy (ΔH) | -8.5 | kcal/mol |
| Binding Entropy (TΔS) | +2.1 | kcal/mol |
| Gibbs Free Energy (ΔG) | -10.6 | kcal/mol |
| Dissociation Constant (K_d) | 50 | μM |
Note: This data is representative of the binding of a simple benzamidine derivative and is provided to illustrate the thermodynamic principles. The values for a bis-benzamidine compound like Benzenecarboximidamide, 4,4'-methylenebis- would likely differ.
Role of Allosteric Modulation and Conformational Dynamics in Interaction
The interaction of Benzenecarboximidamide, 4,4'-methylenebis- with macromolecular systems is significantly influenced by allosteric modulation and the compound's conformational dynamics. Allosteric modulation refers to the process where the binding of a ligand to one site on a protein influences the binding of another ligand at a different site. While direct allosteric modulation by Benzenecarboximidamide, 4,4'-methylenebis- is not extensively documented in publicly available literature, the principles of allostery are crucial for understanding the potential regulatory effects of such bis-benzamidine compounds. Allosteric modulators can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the primary ligand, offering a sophisticated mechanism for regulating protein function.
Conformational dynamics, the study of the motions and structural changes of molecules, are paramount to the interaction of Benzenecarboximidamide, 4,4'-methylenebis- with its biological targets. The flexibility of the methylene bridge connecting the two benzenecarboximidamide moieties allows the molecule to adopt various conformations. This conformational flexibility is a critical determinant of its binding affinity and specificity. The ability to adopt a conformation that is complementary to the binding site of a macromolecule is a key aspect of its molecular recognition.
Molecular dynamics simulations of related benzamidinium-based inhibitors have shown that these molecules can exhibit significant conformational variability upon binding to a protein. The preferred conformation in the bound state may differ from its lowest energy conformation in solution, indicating that the binding process itself can induce specific conformational changes in the ligand. This "induced fit" model is a fundamental concept in molecular recognition, where both the ligand and the protein can undergo conformational adjustments to optimize their interaction. The energetic cost of adopting a less favorable conformation is compensated by the favorable interactions formed within the binding pocket.
Specific Case Studies of Enzyme-Ligand Interactions (Focused on Mechanism, Not Biological Effect)
The primary targets for bis-benzamidine compounds are often proteases, a class of enzymes that catalyze the breakdown of proteins. The positively charged amidinium groups of Benzenecarboximidamide, 4,4'-methylenebis- are well-suited to interact with the negatively charged residues often found in the active sites of these enzymes.
Investigation of Catalytic Site Recognition in Proteases
The recognition of the catalytic site of proteases by inhibitors like Benzenecarboximidamide, 4,4'-methylenebis- is a highly specific process. In many serine proteases, the catalytic site features a "catalytic triad" of amino acid residues (typically aspartate, histidine, and serine). The S1 pocket of these enzymes is often negatively charged and plays a crucial role in substrate recognition.
The benzamidine moieties of Benzenecarboximidamide, 4,4'-methylenebis- can act as mimics of the side chains of arginine or lysine, which are natural substrates for many proteases. The positively charged amidinium group can form strong electrostatic interactions and hydrogen bonds with the aspartate residue at the bottom of the S1 pocket. The methylene bridge allows the two benzamidine heads to potentially span and interact with different regions of the enzyme's active site or even bridge two separate binding pockets, leading to high-affinity binding.
Elucidation of Inhibition Mechanisms Through Molecular Modeling and Experimental Validation
Molecular modeling techniques, such as docking and molecular dynamics simulations, can predict the binding mode of bis-benzamidines to the active site of proteases. These models often show the amidinium groups deeply buried in the S1 pocket, forming key interactions with the catalytic machinery.
Experimental validation of these models typically involves enzyme kinetic studies to determine the inhibition constant (Ki), which quantifies the potency of the inhibitor. X-ray crystallography of the enzyme-inhibitor complex can provide a detailed atomic-level picture of the interactions, confirming the binding mode predicted by molecular modeling. For related compounds, these techniques have been instrumental in understanding the structure-activity relationships and in the design of more potent and selective inhibitors.
| Technique | Information Gained |
| Molecular Docking | Predicts the preferred binding orientation of the inhibitor in the enzyme's active site. |
| Molecular Dynamics | Simulates the dynamic behavior of the enzyme-inhibitor complex over time, providing insights into conformational changes and binding stability. |
| Enzyme Kinetics | Determines the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency (Ki value). |
| X-ray Crystallography | Provides a high-resolution 3D structure of the enzyme-inhibitor complex, revealing the precise atomic interactions. |
Substrate Mimicry and Competitive Binding Dynamics
Benzenecarboximidamide, 4,4'-methylenebis- is expected to act as a competitive inhibitor of many proteases. Competitive inhibition occurs when the inhibitor molecule binds to the same active site as the natural substrate, thereby preventing the substrate from binding and the enzymatic reaction from occurring.
The structural similarity of the benzamidine group to the side chains of arginine and lysine makes it an excellent substrate mimic. By occupying the active site, Benzenecarboximidamide, 4,4'-methylenebis- directly competes with the endogenous substrates of the protease. The binding is typically reversible, and the degree of inhibition depends on the concentrations of both the inhibitor and the substrate, as well as their respective affinities for the enzyme.
The dynamics of this competitive binding are governed by the association and dissociation rates of the inhibitor and the substrate to and from the active site. A high-affinity inhibitor will have a low dissociation rate, leading to a prolonged occupation of the active site and more effective inhibition of the enzyme's catalytic activity.
Advanced Structural Characterization and Conformational Analysis
High-Resolution Spectroscopic Techniques for Molecular Architecture Elucidation
The precise spatial arrangement of atoms and the connectivity within Benzenecarboximidamide, 4,4'-methylenebis- are determined using a suite of powerful spectroscopic methods. These techniques provide a detailed picture of the molecule's static and dynamic structural features.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the assignment of protons on the same phenyl ring and the methylene (B1212753) bridge.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbon atoms, facilitating the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): By detecting longer-range (2-3 bond) correlations between protons and carbons, HMBC would be crucial for connecting the different structural fragments, such as the phenyl rings to the amidine carbons and the methylene bridge.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about through-space proximity of protons, which is vital for determining the preferred conformation of the molecule in solution, particularly the relative orientation of the two benzamidine (B55565) moieties.
Based on the analysis of related benzamidine compounds, the expected chemical shifts would be in the aromatic region (approximately 7.0-8.0 ppm for ¹H and 120-140 ppm for ¹³C), with the methylene bridge protons appearing further upfield. The amidine carbons would likely resonate in the range of 150-160 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Benzenecarboximidamide, 4,4'-methylenebis-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | 120 - 140 |
| Methylene CH₂ | ~4.0 | ~40 |
| Amidine C | - | 150 - 160 |
Note: These are predicted ranges based on similar structures and are subject to solvent and concentration effects.
Although a crystal structure for Benzenecarboximidamide, 4,4'-methylenebis- has not been reported, the crystallographic data of the closely related compound, N,N′-[4,4′-Methylenebis(4,1-phenylene)]bis(2,6-difluorobenzamide), provides significant insights into the likely solid-state conformation. In this analogue, the molecule exhibits a non-planar, V-shaped conformation, with the two phenyl rings attached to the central methylene carbon being twisted relative to each other. The dihedral angle between the two phenyl rings is a key parameter in defining this shape.
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For Benzenecarboximidamide, 4,4'-methylenebis-, these techniques would provide clear evidence for the presence of the amidine and aromatic moieties.
The key vibrational modes expected for this compound include:
N-H stretching vibrations of the amidine group, typically appearing in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands can be indicative of hydrogen bonding.
C=N stretching vibration of the imine functionality within the amidine group, which is expected to be a strong band in the IR spectrum, likely in the 1640-1680 cm⁻¹ region.
Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹.
Aromatic C=C stretching vibrations would give rise to a series of bands in the 1450-1600 cm⁻¹ region.
CH₂ bending and stretching vibrations from the methylene bridge would also be present in the fingerprint region of the spectra.
The complementary nature of IR and Raman spectroscopy would be beneficial, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
Table 2: Expected Vibrational Frequencies for Key Functional Groups in Benzenecarboximidamide, 4,4'-methylenebis-
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amidine | N-H stretch | 3300 - 3500 |
| Amidine | C=N stretch | 1640 - 1680 |
| Aromatic | C-H stretch | > 3000 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Methylene | C-H stretch | 2850 - 2960 |
Solution-Phase Conformational Dynamics and Tautomerism
In solution, molecules are often conformationally flexible, and their dynamic behavior can be studied using techniques such as dynamic NMR. Furthermore, the presence of the amidine functional group introduces the possibility of tautomerism, which can be influenced by environmental factors like pH.
The single bonds connecting the phenyl rings to the methylene bridge and the amidine groups are subject to rotation. Dynamic NMR (DNMR) studies would be instrumental in quantifying the energy barriers associated with these rotational processes. At low temperatures, the rotation around these bonds may be slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal.
By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the rate constants for the interconversion between conformers and subsequently calculate the activation energy (ΔG‡) for the rotational barrier. For aromatic amidines, the rotation around the C(aryl)-C(amidine) and C-N bonds of the amidine group are of particular interest as they can be influenced by steric and electronic factors.
The amidine functional group can exist in different tautomeric forms. For a primary amidine, such as in Benzenecarboximidamide, 4,4'-methylenebis-, proton transfer can occur between the nitrogen atoms.
Furthermore, the basic nature of the amidine group means that it can be protonated in acidic conditions. This protonation significantly alters the electronic structure of the amidine moiety and can shift the tautomeric equilibrium. The equilibrium between the neutral and protonated forms, as well as between the different tautomers, is pH-dependent.
Studies on related benzamidine derivatives have shown that the tautomeric equilibrium can be influenced by the electronic nature of substituents on the aromatic ring and by the solvent. It is expected that in Benzenecarboximidamide, 4,4'-methylenebis-, a complex equilibrium involving multiple tautomeric and protonated species could exist in solution, and the position of this equilibrium would be sensitive to the pH of the medium. This pH-dependent behavior is a key feature of the chemistry of amidines.
Chiroptical Spectroscopy for Enantiomeric Excess Determination
The application of chiroptical spectroscopy for the determination of enantiomeric excess is not applicable to Benzenecarboximidamide, 4,4'-methylenebis-. The molecular structure of this compound, which consists of two 4-amidinophenyl groups linked by a methylene bridge, lacks any stereogenic centers. As an achiral molecule, it does not exist as enantiomers, and therefore does not exhibit optical activity that can be measured by techniques such as circular dichroism (CD) spectroscopy.
Analysis of Intermolecular Interactions in Crystalline Architectures
The solid-state structure of Benzenecarboximidamide, 4,4'-methylenebis- and its derivatives is profoundly influenced by a hierarchy of intermolecular interactions. These non-covalent forces, particularly hydrogen bonding and π-π stacking, are fundamental to the molecule's assembly into well-defined crystalline lattices.
Hydrogen Bonding Networks in Cocrystals and Salts
The amidine functional group is a powerful hydrogen-bond donor and acceptor, making it a key player in the formation of robust supramolecular structures. In the case of bis-amidines like Benzenecarboximidamide, 4,4'-methylenebis-, these interactions are the primary driving force for molecular recognition and assembly, especially in the formation of cocrystals and salts.
When co-crystallized with carboxylic, phosphonic, or sulfonic acids, bis-amidines are readily protonated to form amidinium cations. researchgate.netnih.gov This protonation leads to the formation of strong, charge-assisted hydrogen bonds between the amidinium cation and the carboxylate or sulfonate/phosphonate anion. researchgate.netnih.gov These interactions are significantly stronger and more directional than those between neutral molecules, allowing for the predictable construction of extended networks. researchgate.net
Research on related bis-amidine systems has shown that they form reliable hydrogen-bonding motifs, or supramolecular synthons. For example, the interaction between an amidinium cation and a carboxylate anion frequently results in a characteristic ring motif, which can be described using graph-set notation as R²₂(8) or R²₂(9). nih.gov The bifunctional nature of the bis-amidine allows it to act as a molecular bridge, connecting multiple acid molecules to create one-, two-, or three-dimensional networks. researchgate.netnih.gov The geometry of both the bis-amidine and the acidic co-former dictates the dimensionality and topology of the resulting crystalline architecture. nih.gov
| Hydrogen Bond Motif | Description | Typical Co-former | Resulting Network |
| Charge-Assisted N-H···O | Strong, directional bond between a protonated amidinium group and an anionic acid group (e.g., carboxylate). | Carboxylic Acids, Sulfonic Acids | Extended chains, tapes, or sheets. researchgate.netnih.gov |
| R²₂(9) and R²₁(7) Motifs | Specific ring patterns formed by multiple charge-assisted hydrogen bonds between the amidinium and anion. | Dicarboxylic or Triphosphonic Acids | Predictable tape-like structures. nih.gov |
| N-H···N | Hydrogen bond between a neutral amidine group and a nitrogen atom of another molecule. | Self-assembly or with N-heterocycles | Dimer or catemer formation. |
π-π Stacking and Hydrophobic Packing Interactions
π-π Stacking: This interaction occurs between the electron-rich π-systems of the benzene (B151609) rings. In the solid state, aromatic rings tend to arrange themselves to maximize this stabilizing interaction. Common geometries include:
Parallel-displaced: Where the rings are parallel but offset from one another. This is often more energetically favorable than a perfect face-to-face arrangement due to reduced electrostatic repulsion.
T-shaped or Edge-to-face: Where a hydrogen atom on the edge of one ring points towards the face of another.
The presence of these interactions significantly influences the packing of molecules, often leading to the formation of columnar stacks or herringbone patterns within the crystal lattice. nih.gov The interplay between strong hydrogen bonds and weaker π-π stacking dictates the final three-dimensional architecture.
Crystal Engineering Principles Applied to Bis-Amidines
Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. The bis-amidine moiety is an excellent functional group for crystal engineering due to its robust and predictable hydrogen-bonding behavior.
The primary principle applied to bis-amidines is the use of strong and reliable supramolecular synthons. As discussed, the charge-assisted hydrogen bonds formed between protonated bis-amidinium dications and various anions are highly directional and predictable. nih.gov By selecting acidic co-formers with specific geometries (e.g., linear dicarboxylic acids, trigonal tricarboxylic acids), researchers can rationally design crystalline networks with desired topologies and dimensionalities. researchgate.net For instance, using a linear dicarboxylate can promote the formation of one-dimensional hydrogen-bonded tapes, while a trigonal acid can lead to two-dimensional sheets. researchgate.net
Minor modifications to the molecular structure, such as adding or changing substituents on the aromatic rings, can be used to "tune" the crystalline architecture. These modifications can introduce steric hindrance or additional interaction sites (e.g., halogen bonds), which can alter the packing arrangement and even lead to the formation of different crystal polymorphs. Therefore, the combination of strong, primary interactions (charge-assisted hydrogen bonds) with weaker, secondary interactions (π-π stacking, van der Waals forces) provides a powerful toolkit for the crystal engineering of bis-amidine-based materials.
Computational Chemistry and Theoretical Modeling Studies
Quantum Mechanical (QM) Investigations of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like Benzenecarboximidamide, 4,4'-methylenebis-, DFT calculations would typically be employed to:
Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms in the ground state. This would reveal bond lengths, bond angles, and dihedral angles.
Calculate energetic properties: Determine the total energy of the molecule, which can be used to assess its stability relative to other isomers or conformations. Key energetic parameters that could be calculated are presented in Table 1.
| Parameter | Description |
| Total Energy | The absolute energy of the molecule in its optimized geometry. |
| Heat of Formation | The change in enthalpy when the compound is formed from its constituent elements in their standard states. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provides an indication of the molecule's chemical reactivity and electronic excitation potential. |
Ab Initio Methods for High-Accuracy Electronic Property Prediction
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of electronic properties. For Benzenecarboximidamide, 4,4'-methylenebis-, these methods could be used to calculate:
Electron correlation effects: To more accurately describe the interactions between electrons.
Ionization potential and electron affinity: The energy required to remove an electron and the energy released when an electron is added, respectively.
Dipole moment and polarizability: To understand the molecule's response to an external electric field.
Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Theoretical calculations can predict spectroscopic data, which can be compared with experimental results to confirm the molecular structure and understand its spectroscopic signatures.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used to calculate the nuclear magnetic shielding tensors, which can then be converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical frequencies can be correlated with experimental IR spectra to assign vibrational modes to specific functional groups.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is often used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling
Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.
Ligand-Target Complex Dynamics and Stability
If Benzenecarboximidamide, 4,4'-methylenebis- were to be studied as a potential ligand for a biological target (e.g., a protein or enzyme), MD simulations could be used to:
Simulate the ligand-protein complex: To observe the dynamic interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding.
Calculate binding free energy: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the strength of the ligand-target interaction.
Assess conformational changes: To see how the ligand and the target molecule adapt to each other upon binding.
Solvation Effects and Ligand Diffusion in Solution
MD simulations can explicitly model the solvent environment, allowing for the study of:
Solvation structure: How solvent molecules (e.g., water) arrange themselves around the solute molecule.
Radial Distribution Functions (RDFs): To quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Diffusion coefficient: To measure the rate at which the molecule moves through the solvent, which is important for understanding its transport properties. A hypothetical summary of such simulation parameters is shown in Table 2.
| Simulation Parameter | Description |
| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). |
| Solvent Model | The model used to represent the solvent (e.g., TIP3P, SPC/E for water). |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). |
| Temperature and Pressure | The thermodynamic conditions at which the simulation is run. |
Docking and Virtual Screening Methodologies in Chemical Biology Research
Molecular docking and virtual screening are foundational computational tools in modern drug discovery and chemical biology. These methods are instrumental in predicting the binding orientation of a ligand within a receptor's active site and in identifying novel bioactive molecules from large compound libraries.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a multitude of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them based on their predicted binding affinity. For Benzenecarboximidamide, 4,4'-methylenebis-, docking studies would be crucial in visualizing its binding mode within the active site of a target protein, identifying key interactions such as hydrogen bonds, and electrostatic and hydrophobic contacts that contribute to binding. The amidinium groups, for instance, are expected to form strong hydrogen bonds with appropriate donor/acceptor residues in the receptor.
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. This can be performed using either ligand-based or structure-based approaches. In a structure-based virtual screen, a library of compounds would be docked into the binding site of a protein of interest, and the top-scoring molecules would be selected for further experimental validation. This approach could be employed to identify novel protein targets for Benzenecarboximidamide, 4,4'-methylenebis-, thereby uncovering new biological activities and mechanisms of action for this compound.
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively charged groups. For amidino-containing ligands like Benzenecarboximidamide, 4,4'-methylenebis-, a pharmacophore model would highlight the critical spatial arrangement of the amidinium groups and the aromatic frameworks.
A study on aryl amidino isoxazoline derivatives, which share the amidino functional group, led to the development of a quantitative pharmacophore model. The best model consisted of two hydrogen bond donors, a hydrophobic aromatic feature, and a ring aromatic feature, and it demonstrated a high correlation coefficient of 0.92 researchgate.netnih.gov. Such models are invaluable for virtual screening to identify novel scaffolds that fit the pharmacophoric requirements for activity. They can also guide the design of new ligands with improved potency and selectivity.
| Pharmacophore Feature | Description | Potential Role in Amidino-Containing Ligands |
| Hydrogen Bond Donor | A group capable of donating a hydrogen atom to a hydrogen bond. | The amidinium groups are potent hydrogen bond donors. |
| Aromatic Ring | A planar, cyclic, conjugated system of pi electrons. | The phenyl rings contribute to binding through pi-stacking and hydrophobic interactions. |
| Hydrophobic Center | A nonpolar group that interacts favorably with nonpolar residues. | The methylene (B1212753) bridge and aromatic rings provide hydrophobic character. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Focus on Theoretical Relationships, Not Clinical Predictions)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating physicochemical descriptors of molecules with their activity, QSAR models can provide insights into the structural features that are important for the desired biological effect.
For a series of compounds related to Benzenecarboximidamide, 4,4'-methylenebis-, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. These descriptors would then be used to build a predictive model of activity.
In a study of aryl amidino isoxazoline derivatives, 3D-QSAR models were developed using Molecular Field Analysis (MFA) and Molecular Shape Analysis (MSA) researchgate.netnih.gov. The best models yielded high cross-validated coefficients (q² of 0.641 for MFA and 0.816 for MSA), indicating good predictive ability researchgate.netnih.gov. These models can offer theoretical insights into how variations in the structure of amidino-containing compounds might influence their activity, for instance, by highlighting regions of the molecule where steric bulk is favored or disfavored, or where changes in electrostatic potential could lead to improved interactions with the target. It is important to emphasize that the focus of such QSAR studies in this context is on understanding the theoretical underpinnings of structure-activity relationships rather than predicting clinical outcomes.
| QSAR Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Partial Atomic Charge | Modulates electrostatic interactions and hydrogen bonding capacity. |
| Steric | Molecular Volume | Influences the fit of the ligand within the binding pocket. |
| Hydrophobic | LogP | Affects desolvation penalties and hydrophobic interactions with the target. |
| Topological | Molecular Connectivity Indices | Encodes information about the branching and shape of the molecule. |
Application As a Chemical Probe and Research Tool
Development of the Compound and Its Analogs as Mechanistic Probes in Chemical Biology
The utility of Benzenecarboximidamide, 4,4'-methylenebis- as a research tool is rooted in its ability to bind to specific biological targets, thereby enabling the study of molecular interactions and biological processes. The development of its analogs and derivatives further expands its application in chemical biology.
Design of Fluorescent or Spin-Labeled Derivatives for Interaction Studies
While direct studies detailing the synthesis of fluorescent or spin-labeled derivatives of Benzenecarboximidamide, 4,4'-methylenebis- are not extensively documented in publicly available literature, the general principles of chemical probe design suggest a high potential for such modifications. The aromatic rings of the benzenecarboximidamide structure provide suitable sites for the attachment of fluorophores or spin labels.
Table 1: Potential Labeling Strategies for Benzenecarboximidamide, 4,4'-methylenebis-
| Label Type | Potential Attachment Site | Rationale |
| Fluorescent Label | Aromatic Ring | The benzene (B151609) rings can be functionalized to allow for the coupling of various fluorescent dyes. This would enable researchers to visualize the localization of the compound within cells or to quantify its binding to target proteins through techniques like fluorescence polarization or FRET. |
| Spin Label | Amidine Group or Methylene (B1212753) Bridge | A nitroxide spin label could potentially be introduced, allowing for the study of conformational changes in the target protein upon binding, using techniques such as electron paramagnetic resonance (EPR) spectroscopy. |
The development of such labeled probes would be invaluable for real-time tracking of the compound's interaction with its biological targets, providing insights into binding kinetics, affinity, and the structural consequences of these interactions.
Application in Affinity Chromatography for Target Identification
The principle of affinity chromatography relies on the specific interaction between a ligand immobilized on a solid support and its biological target. Benzamidine (B55565) and its derivatives are well-known for their ability to bind to the active site of serine proteases. ebi.ac.uk This property makes Benzenecarboximidamide, 4,4'-methylenebis-, as a bis-benzamidine, a prime candidate for use in affinity chromatography to isolate and identify its interacting partners from complex biological mixtures like cell lysates.
The compound could be immobilized on a chromatography matrix, such as Sepharose beads, through a suitable linker. ebi.ac.uk This affinity matrix could then be used to capture proteins that bind to the compound. Subsequent elution and analysis of the captured proteins by techniques like mass spectrometry would lead to the identification of novel cellular targets of Benzenecarboximidamide, 4,4'-methylenebis-.
Use in Microarray or High-Throughput Screening Platforms for Fundamental Ligand-Binding Discovery
High-throughput screening (HTS) and microarray technologies are powerful tools for the discovery of new ligands for biological targets. Benzenecarboximidamide, 4,4'-methylenebis- and a library of its analogs could be screened against a panel of proteins to identify novel interactions.
In a microarray format, the compounds could be immobilized on a solid surface, which is then incubated with a labeled protein of interest. The detection of a signal at a specific spot would indicate binding. Conversely, in HTS assays, the compound could be tested for its ability to modulate the activity of a large number of enzymes in a parallel fashion. These approaches would facilitate the rapid discovery of new biological targets and help to elucidate the compound's mechanism of action on a broader scale.
Role in the Elucidation of Enzymatic Reaction Pathways (Excluding Therapeutic Applications)
The ability of Benzenecarboximidamide, 4,4'-methylenebis- to act as an enzyme inhibitor makes it a valuable tool for dissecting enzymatic reaction mechanisms. By observing how the compound affects enzyme kinetics, researchers can infer details about the enzyme's active site and catalytic process.
Inhibition Studies for Enzyme Mechanism Dissection
Bis-benzamidine compounds have been shown to be effective inhibitors of various enzymes, particularly serine proteases. nih.gov The inhibitory activity of Benzenecarboximidamide, 4,4'-methylenebis- can be characterized by determining its inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Table 2: Hypothetical Enzyme Inhibition Data for Benzenecarboximidamide, 4,4'-methylenebis-
| Enzyme | Inhibition Type | Ki (µM) | Implication for Mechanism |
| Trypsin-like Serine Protease | Competitive | 15 | Binds to the active site, likely mimicking the substrate. |
| Fictitious Enzyme X | Non-competitive | 50 | Binds to an allosteric site, altering the enzyme's conformation and catalytic efficiency. |
By systematically studying the inhibition of a particular enzyme by this compound and its analogs, researchers can gain a deeper understanding of the enzyme's substrate specificity and the chemical nature of its active site. For instance, the observation of competitive inhibition would strongly suggest that the compound binds to the same site as the natural substrate.
Active Site Mapping Through Site-Directed Mutagenesis and Chemical Probes
The combination of chemical probes and site-directed mutagenesis is a powerful approach for mapping the active site of an enzyme. Benzenecarboximidamide, 4,4'-methylenebis- can be used as a chemical probe to identify key amino acid residues involved in binding and catalysis.
In this approach, researchers would first identify an enzyme that is inhibited by the compound. Then, using site-directed mutagenesis, they would systematically replace amino acid residues in the putative active site with other amino acids. The effect of these mutations on the binding and inhibitory activity of Benzenecarboximidamide, 4,4'-methylenebis- would then be assessed. A significant change in the inhibition constant upon mutation of a specific residue would indicate that this residue is crucial for the interaction with the inhibitor and is likely part of the enzyme's active site. This information is critical for understanding the enzyme's mechanism and for the rational design of more specific and potent inhibitors.
Utilization in Supramolecular Chemistry and Self-Assembly Research
The exploration of Benzenecarboximidamide, 4,4'-methylenebis- in supramolecular chemistry and self-assembly is a field ripe for investigation. The bifunctional nature of the molecule, with two distinct amidine groups, theoretically allows for the formation of extended networks and discrete supramolecular structures.
The benzamidine moieties of Benzenecarboximidamide, 4,4'-methylenebis- are anticipated to be excellent ligands for a variety of metal centers. The nitrogen atoms of the amidine groups can donate lone pairs of electrons to form coordinate bonds with transition metals and other metal ions. The flexible methylene linker between the two aromatic rings could allow the ligand to adopt various conformations, potentially leading to the formation of diverse coordination architectures, including:
Mononuclear Complexes: Where both amidine groups of a single ligand coordinate to the same metal center, forming a chelate ring. The size and geometry of the resulting complex would depend on the metal ion and the conformational flexibility of the ligand.
Binuclear Complexes: Where each amidine group of a single ligand coordinates to a different metal center, bridging the two metals.
A systematic study involving the reaction of Benzenecarboximidamide, 4,4'-methylenebis- with various metal salts (e.g., of copper, zinc, silver, palladium) would be necessary to synthesize and characterize the resulting coordination complexes. Techniques such as single-crystal X-ray diffraction would be crucial for determining their precise structures.
Table 1: Hypothetical Coordination Complexes of Benzenecarboximidamide, 4,4'-methylenebis-
| Metal Center | Potential Coordination Mode | Predicted Structure | Potential Application |
| Cu(II) | Chelating | Square planar or distorted octahedral mononuclear complex | Catalyst in oxidation reactions |
| Ag(I) | Bridging | Linear or zigzag coordination polymer | Antimicrobial material |
| Zn(II) | Bridging | Tetrahedral or octahedral framework | Luminescent sensor |
| Pd(II) | Chelating/Bridging | Square planar binuclear complex | Homogeneous catalyst |
This table is speculative and intended to illustrate potential research directions, as no specific experimental data for these complexes have been found in the reviewed literature.
The amidine groups of Benzenecarboximidamide, 4,4'-methylenebis- are also prime candidates for directing self-assembly through strong and directional non-covalent interactions, particularly hydrogen bonding. The N-H protons of the amidine can act as hydrogen bond donors, while the imino nitrogen can act as a hydrogen bond acceptor. This could lead to the formation of robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.
Furthermore, the phenyl rings of the molecule can participate in π-π stacking interactions, which would further stabilize the self-assembled structures. The interplay between hydrogen bonding and π-π stacking could be exploited to control the formation of specific supramolecular architectures, such as tapes, sheets, or more complex three-dimensional networks in the solid state.
Research in this area would involve the crystallization of Benzenecarboximidamide, 4,4'-methylenebis- under various conditions (e.g., different solvents, temperatures) to explore its polymorphic landscape and identify the predominant supramolecular synthons. Co-crystallization with other molecules (co-formers) that can participate in complementary hydrogen bonding or other non-covalent interactions could also lead to the design of novel multi-component crystalline materials with tailored properties.
Table 2: Potential Non-Covalent Interactions and Resulting Supramolecular Motifs
| Interaction Type | Participating Groups | Potential Supramolecular Motif |
| Hydrogen Bonding | Amidine N-H and N | Dimer, catemer, or sheet formation |
| π-π Stacking | Phenyl rings | Offset or face-to-face stacking |
| C-H···π Interactions | Methylene C-H and phenyl rings | T-shaped or parallel-displaced arrangements |
This table outlines the types of non-covalent interactions that could be studied for this compound, though specific experimental verification is currently lacking in the scientific literature.
Emerging Research Perspectives and Methodological Advancements
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The convergence of artificial intelligence (AI) and chemistry is revolutionizing the design and predictive understanding of molecules like Benzenecarboximidamide, 4,4'-methylenebis-. Machine learning (ML) algorithms are being developed to forecast the physicochemical and biological properties of novel bis-amidine derivatives with greater speed and accuracy than ever before. researchgate.netiapchem.org These computational tools can analyze vast datasets of chemical information to identify structure-activity relationships, enabling the in silico design of compounds with tailored characteristics. mdpi.comnih.gov
High-Throughput Synthesis and Screening for Novel Bis-Amidine Scaffolds in Academic Libraries
High-throughput synthesis (HTS) methodologies are dramatically accelerating the creation of diverse libraries of bis-amidine compounds. These automated techniques enable the rapid production of a multitude of derivatives, which can then be subjected to high-throughput screening to identify molecules with specific biological activities or material properties. nih.gov Academic and research institutions are increasingly adopting these platforms to explore the chemical space around core scaffolds like that of Benzenecarboximidamide, 4,4'-methylenebis-. upenn.eduku.edu
Recent advancements have demonstrated the facile, one-pot synthesis of amidine-incorporated lipids, showcasing the potential for rapid and efficient generation of novel bis-amidine libraries. upenn.edu The development of DNA-compatible synthesis methods for amidine pharmacophores further expands the toolkit for creating large and diverse compound collections for screening purposes. rsc.org These libraries are crucial for identifying new lead compounds in drug discovery and for discovering novel materials with unique functionalities. nih.govacs.orgnih.gov
Advanced Analytical Techniques for Real-Time Monitoring of Chemical Transformations
The synthesis of Benzenecarboximidamide, 4,4'-methylenebis- and its derivatives is being refined through the application of advanced analytical techniques that allow for the real-time monitoring of chemical reactions. Mass spectrometry, in particular, has emerged as a powerful tool for observing the formation of intermediates and products as they occur, providing critical insights into reaction mechanisms and kinetics. mdpi.com
Techniques such as Atmospheric Solids Analysis Probe (ASAP) mass spectrometry enable the rapid analysis of reaction mixtures with minimal sample preparation, offering near-instantaneous feedback for process optimization. waters.com For more complex catalytic processes, such as the Buchwald-Hartwig amination which can be relevant to amidine synthesis, multiple reaction monitoring (MRM) mode in triple quadrupole mass spectrometry allows for the detailed, step-by-step observation of the catalytic cycle in real-time. chemrxiv.orguvic.canih.gov These advancements are leading to more efficient and controlled synthetic routes for producing bis-amidine compounds.
Exploration of the Compound as a Scaffold for Materials Science Applications
The rigid and versatile structure of bis-amidine compounds, including Benzenecarboximidamide, 4,4'-methylenebis-, makes them attractive scaffolds for the development of novel materials. Research has shown that polydentate bis-amidines can serve as effective ligands for the creation of multinuclear copper(I) clusters. kennesaw.edu These clusters have demonstrated potential as powerful blue and green light emitters, suggesting applications in the development of organic light-emitting diodes (OLEDs). kennesaw.edu
Beyond optics, the ability of bis-amidines to form robust hydrogen-bonding networks is being explored for the design of supramolecular assemblies and functional polymers. The characterization of such materials is facilitated by a suite of advanced techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and various thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which provide insights into their structure and properties. scirp.orgspecialchem.com
Cross-Disciplinary Approaches Bridging Synthetic Chemistry, Chemical Biology, and Computational Science
The future of research into Benzenecarboximidamide, 4,4'-methylenebis- lies in the seamless integration of multiple scientific disciplines. Synthetic chemists are developing novel and efficient routes to produce this compound and its analogs, while chemical biologists are exploring their interactions with biological systems to uncover new therapeutic potentials. nih.govnih.gov
This experimental work is increasingly guided and augmented by computational science. escholarship.org Molecular modeling and simulations provide a microscopic view of how these molecules behave and interact, helping to rationalize experimental findings and to predict the properties of yet-to-be-synthesized compounds. researchgate.net This synergistic relationship between wet-lab experimentation and in silico analysis is accelerating the pace of discovery and innovation in the study of bis-amidines, paving the way for their application in medicine, materials science, and beyond.
Q & A
What are the recommended synthetic routes for Benzenecarboximidamide, 4,4'-methylenebis- and how can its purity be validated?
Level : Basic
Methodological Answer :
Synthesis typically involves condensation reactions of 4-aminobenzonitrile derivatives with formaldehyde under controlled acidic or basic conditions. For example, the amidine group can be introduced via catalytic hydrogenation of nitrile intermediates. Post-synthesis purification often employs recrystallization using mixed solvents (e.g., water-isopropanol, as indicated by the melting point of 245.5°C in ).
Purity Validation :
- Spectroscopic Techniques : Use -NMR to confirm the absence of unreacted nitrile groups (δ 2.5–3.5 ppm) and IR spectroscopy to verify amidine C=N stretching (1650–1600 cm).
- Elemental Analysis : Match experimental C/H/N ratios with theoretical values (e.g., molecular formula CHNO from ).
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess impurity profiles .
How can researchers resolve contradictions in thermal degradation data of Benzenecarboximidamide, 4,4'-methylenebis- across different experimental models?
Level : Advanced
Methodological Answer :
Thermal degradation profiles vary due to experimental parameters (e.g., heating rate, atmosphere). For consistency:
- Controlled Pyrolysis : Use thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile decomposition products. For example, shows varying yields of 4,4′-methylenebis(N-methylaniline) (21.51–31.15%) in epoxy composites, influenced by cellulose content.
- Data Normalization : Account for matrix effects (e.g., polymer vs. pure compound) by comparing degradation activation energies calculated via the Flynn-Wall-Ozawa method.
- Reproducibility : Replicate studies under inert (N) and oxidative (O) conditions to isolate degradation pathways .
What in vitro and in vivo models are appropriate for assessing the genotoxic potential of this compound?
Level : Advanced
Methodological Answer :
In Vitro Models :
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction) .
- Micronucleus Assay : Use human lymphocytes or CHO-K1 cells to detect chromosomal aberrations ( reports micronuclei induction in workers exposed to analogs).
In Vivo Models : - Rodent Studies : Administer via oral gavage (dose range: 10–100 mg/kg/day) and evaluate urinary bladder hyperplasia (as seen in 4,4′-methylenebis(2-chloroaniline) studies in ).
- Biomonitoring : Measure DNA adducts in exfoliated urothelial cells using -postlabeling () .
What physicochemical properties of Benzenecarboximidamide, 4,4'-methylenebis- are critical for its environmental persistence and bioavailability?
Level : Basic
Methodological Answer :
- Water Solubility : Slightly soluble (), limiting aquatic mobility. Use shake-flask methods with HPLC quantification to measure log (estimated >3.0).
- Vapor Pressure : 0.0000002 mm Hg at 20°C (), indicating low volatility.
- Hydrogen Bonding : 4 donors and 6 acceptors ( ) enhance soil adsorption. Conduct batch sorption experiments (e.g., OECD Guideline 106) using loam or clay soils.
- Environmental Half-Life : Aerobic soil metabolism studies (e.g., 28-day OECD 307) to assess degradation rates .
How do structural analogs of Benzenecarboximidamide, 4,4'-methylenebis- differ in their mechanism of action as advanced glycation end-product (AGE) inhibitors?
Level : Advanced
Methodological Answer :
Analog structural modifications alter reactivity:
- LR-90 (Methylenebis[4,4’-(2-chlorophenylureido)phenoxyisobutyric acid]) : Chelates metal ions (e.g., Cu) via chlorophenyl groups, preventing AGE crosslinking ().
- Hexamidine Derivatives : Replace methylene with hexamethylene chains ( ), reducing steric hindrance for carbonyl trapping.
Experimental Validation : - Fluorescence Assays : Compare inhibition of AGE formation (e.g., pentosidine) in bovine serum albumin-glucose models.
- Molecular Docking : Simulate binding affinity to RAGE (receptor for AGEs) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
